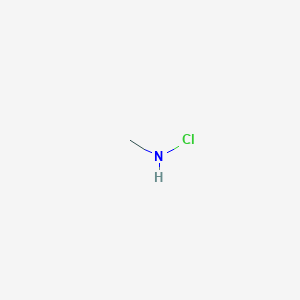
titanium(4+);tetraphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
titanium(4+);tetraphosphate can be synthesized through the reaction between phosphoric acid and titanium-containing solutions. Common titanium sources include titanium(IV) sulfate (Ti(SO4)2), titanium(IV) oxysulfate (TiOSO4), titanium(III) chloride (TiCl3), titanium(IV) chloride (TiCl4), and titanium alkoxides . The reaction typically involves the rapid hydrolysis of titanium species, which can be challenging to control .
Industrial Production Methods
In industrial settings, the synthesis of titanium phosphate often involves the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanium oxysulfate ((NH4)2TiO(SO4)2·H2O) . This method is advantageous as it does not require rigid synthesis conditions or high reagent consumption, making it cost-effective and straightforward .
Chemical Reactions Analysis
Types of Reactions
titanium(4+);tetraphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Titanium in the +4 oxidation state can participate in redox reactions.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of titanium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving titanium phosphate include acids such as nitric acid, perchloric acid, and hydrochloric acid . The reaction conditions often involve acidic media, which facilitate the hydrolysis and subsequent reactions of titanium species .
Major Products
The major products formed from reactions involving titanium phosphate depend on the specific reaction conditions and reagents used. For example, the interaction with lanthanum(III) cations and subsequent calcination can result in the formation of nanoparticles with good electrochemical characteristics .
Scientific Research Applications
titanium(4+);tetraphosphate has a wide range of scientific research applications, including:
Ion Exchange and Electrochemical Properties: It is used as an ion exchanger and in electrochemical applications due to its stability under high temperatures, ionizing radiation, and acidic pH.
Catalysis: Titanium phosphate and its derivatives are used as acid and redox catalysts.
Optical Materials and Semiconductors: The compound is utilized in the development of optical materials and semiconductors.
Biosensors: It is employed in biosensor applications due to its unique properties.
Lithium Batteries: Titanium phosphate serves as a precursor for cathode electrode materials in lithium batteries.
Mechanism of Action
The mechanism by which phosphoric acid, titanium(4+) salt (4:3) exerts its effects involves its ability to participate in ion exchange and redox reactions. The compound’s structure allows for the exchange of ions, making it effective in applications such as water purification and radioactive waste treatment . Additionally, its redox properties enable it to act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphoric acid, titanium(4+) salt (4:3) include other transition metal phosphates such as zirconium phosphate and vanadium phosphate .
Uniqueness
What sets phosphoric acid, titanium(4+) salt (4:3) apart from similar compounds is its high stability under extreme conditions, such as high temperatures and acidic environments . This makes it particularly suitable for applications in harsh conditions where other compounds might degrade .
Properties
IUPAC Name |
titanium(4+);tetraphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWGUJSXVOBPHP-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16P4Ti3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17017-57-1 (Parent) | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60929864 | |
| Record name | Titanium(4+) phosphate (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13765-94-1, 15578-51-5 | |
| Record name | Phosphoric acid, titanium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) phosphate (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trititanium tetrakis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














